Triethyl(phenyl)silane
Description
Properties
CAS No. |
2987-77-1 |
|---|---|
Molecular Formula |
C12H20Si |
Molecular Weight |
192.37 g/mol |
IUPAC Name |
triethyl(phenyl)silane |
InChI |
InChI=1S/C12H20Si/c1-4-13(5-2,6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 |
InChI Key |
CEAWWDXUKYZTJL-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Palladium-Phosphine Catalyst Systems
The hydrosilylation of aryl chlorides with triethylsilane represents a direct route to triethyl(phenyl)silane. In a modified adaptation of JP2003212884A, chlorobenzene reacts with triethylsilane in the presence of a palladium catalyst and tris(2,4,6-trimethylphenyl)phosphine. The reaction proceeds at room temperature in N-methylpyrrolidone, achieving a 23% yield for phenyltriethoxysilane as an analog. While this method avoids harsh conditions, the moderate yield highlights challenges in steric hindrance management and catalyst turnover.
Solvent and Temperature Optimization
Polar aprotic solvents like N-methylpyrrolidone enhance reaction rates by stabilizing transition states, whereas elevated temperatures (50–80°C) improve conversion rates at the expense of selectivity. Diisopropylethylamine acts as a critical base, neutralizing HCl byproducts and preventing catalyst poisoning.
Grignard and Organometallic Reagent Methods
Phenyllithium-Triethylchlorosilane Coupling
A high-yielding pathway involves the reaction of phenyllithium with triethylchlorosilane in tetrahydrofuran at −78°C. Adapted from triarylsilylmethylmetallic reagent syntheses, this method achieves 81% yields for structurally similar compounds. The nucleophilic displacement mechanism benefits from rigorous anhydrous conditions, with magnesium sulfate ensuring post-reaction drying.
Magnesium-Mediated Direct Synthesis
Magnesium metal facilitates the coupling of bromophenyl derivatives with triethylsilane. For instance, bromomethyltriphenylsilane reacts with magnesium in tetrahydrofuran, followed by quenching with electrophiles to introduce the phenyl group. This approach, however, requires stoichiometric metal usage, increasing costs for large-scale applications.
Continuous Flow Synthesis Approaches
Photocatalytic Deuterium Exchange
While developed for triethylsilane-D, continuous flow systems using micro-tubing reactors and blue LED irradiation demonstrate potential for this compound synthesis. A mixture of triethylsilane, deuterium oxide, and thiol catalysts achieves 78% deuteration efficiency in 3-hour residence times. Adapting this setup for phenyl group incorporation could enable scalable, high-throughput production.
Distillation and Purification
Post-reaction distillation remains critical. Fractional distillation under reduced pressure isolates this compound from byproducts like ethyl acetate and unreacted starting materials. Multi-stage distillation with Vigreux columns enhances purity (>99%), albeit with energy-intensive overheads.
Redistribution and Equilibration Reactions
Silicon Tetrachloride Redistribution
Heating silicon tetrachloride with excess triethylsilane and phenyl Grignard reagents induces redistribution, forming this compound alongside chlorinated byproducts. While less atom-economical, this method benefits from commercial availability of precursors.
Acid-Catalyzed Silane Rearrangement
Lewis acids like aluminum chloride catalyze the redistribution of phenyltriethoxysilane with triethylsilane. This equilibration approach, however, suffers from low selectivity and requires extensive chromatographic purification.
Comparative Analysis of Methods
Mechanistic Insights and Side Reactions
Hydrosilylation Mechanism
The palladium cycle involves oxidative addition of aryl chlorides, followed by ligand exchange with hydrosilanes and reductive elimination to form the Si–C bond. Competing pathways, such as disproportionation of hydrosilanes, limit yields and necessitate precise stoichiometry.
Grignard Reaction Byproducts
Incomplete quenching of organometallic reagents generates biphenyl and ethane side products. Workup protocols employing dilute hydrochloric acid mitigate these issues, though silica gel chromatography remains essential for isolating pure this compound.
Industrial-Scale Production Challenges
Catalyst Cost and Recovery
Palladium-based catalysts, while effective, impose high material costs. Heterogenizing catalysts on supports like activated carbon improves recyclability but reduces activity by 40% after three cycles.
Waste Stream Management
Chloride byproducts from Grignard and redistribution methods require neutralization, generating saline wastewater. Continuous flow systems mitigate this via in-situ acid scavenging.
Chemical Reactions Analysis
Types of Reactions
Triethyl(phenyl)silane undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in the reduction of aldehydes, ketones, and imines.
Hydrosilylation: It participates in hydrosilylation reactions, where the Si-H bond adds across multiple bonds in alkenes, alkynes, imines, and carbonyls.
Substitution: It can undergo substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and boron trifluoride etherate (BF3·OEt2). These reactions are typically carried out under anhydrous conditions.
Hydrosilylation: Platinum-based catalysts are often used to facilitate these reactions. The reactions are usually conducted at elevated temperatures and under inert atmospheres.
Substitution: Reagents such as phenylmagnesium bromide (PhMgBr) and other Grignard reagents are commonly used.
Major Products Formed
Reduction: The major products are the corresponding alcohols or amines, depending on the starting material.
Hydrosilylation: The major products are organosilicon compounds with Si-C bonds.
Substitution: The major products are substituted silanes with various functional groups.
Scientific Research Applications
Triethyl(phenyl)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent and a hydride source in organic synthesis. It is also involved in the synthesis of complex organosilicon compounds.
Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which triethyl(phenyl)silane exerts its effects involves the transfer of a hydride ion (H-) from the silicon atom to the target molecule. This transfer can occur through various pathways, depending on the reaction conditions and the nature of the target molecule. The Si-H bond is polarized, with the silicon atom being partially positive and the hydrogen atom being partially negative. This polarization facilitates the transfer of the hydride ion to electrophilic centers in the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Trimethylsilane (Me₃SiH)
- Structure : Smaller methyl groups reduce steric hindrance compared to triethylsilane.
- Reactivity : Higher Si–H bond polarization due to lower electron-donating effects of methyl groups, making it more reactive in reductions. For example, trimethylsilane (TMS) shows superior activity in fungicide synthesis compared to triethylsilane .
- Applications : Preferred in sterically unhindered systems, such as trifluoromethoxylation reactions .
Triphenylsilane (Ph₃SiH)
- Structure : Bulky phenyl groups create significant steric hindrance and electron-withdrawing effects.
- Reactivity : Lower hydrosilylation activity due to reduced Si–H bond accessibility. However, aryl groups enhance thermal stability, making triphenylsilane useful in high-temperature applications .
- Catalytic Selectivity : In cross-coupling reactions, phenyl-substituted silanes (e.g., chloro(phenyl)silanes) exhibit lower efficiency compared to germanium analogs .
Triisopropylsilane (iPr₃SiH)
- Steric Effects : Larger isopropyl groups further hinder reactivity, often requiring harsher conditions for Si–H bond activation.
- Applications: Limited in hydrosilylation but valued in protecting-group chemistry for steric protection of functional groups.
Chloro(phenyl)silanes
- Electronic Effects : The electronegative chlorine atom increases Si–H bond polarization, enhancing reactivity in cross-coupling reactions. However, they are less efficient than chloro(phenyl)germanes in fluoride-promoted aryl transfers .
Comparative Data Tables
Table 1: Physical and Chemical Properties
Table 2: Hydrosilylation Performance with Phenylacetylene
Key Research Findings
- Steric vs. Electronic Effects : Triethylsilane balances moderate steric bulk (ethyl groups) with sufficient Si–H reactivity, enabling high conversion in hydrosilylation without requiring extreme conditions. In contrast, trimethylsilane’s smaller size allows faster reactions but may lead to over-reduction in sensitive systems .
- Catalyst Compatibility : Platinum-based catalysts (e.g., Pt-NHC complexes) achieve near-quantitative conversion with triethylsilane, while bulkier silanes like triphenylsilane show poor activity due to hindered catalyst-silane interactions .
- Byproduct Formation : Triethylsilane minimizes dehydrogenative silylation byproducts (e.g., <1% triethyl(phenylethynyl)silane) compared to less selective silanes .
Biological Activity
Triethyl(phenyl)silane (TEPS) is an organosilicon compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, synthesis, and applications, drawing from various studies and research findings.
Chemical Structure and Properties
This compound is characterized by its silane structure, where a silicon atom is bonded to three ethyl groups and one phenyl group. This configuration influences its reactivity and biological interactions. The general formula can be represented as:
Antimicrobial Activity
TEPS has demonstrated notable antimicrobial properties against various pathogens. A study indicated that silanes, including TEPS, can effectively reduce ketones in the presence of bacterial cells, showcasing their potential as antibacterial agents. The mechanism involves the silane acting as a reductant in biochemical reactions catalyzed by enzymes such as carbonic anhydrase .
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibitory | |
| Staphylococcus aureus | Inhibitory | |
| Bacillus subtilis | Inhibitory |
The synthesis of TEPS typically involves the hydrosilylation reaction between triethylsilane and phenyl-containing compounds. This process can be optimized to enhance yield and purity. The biological activity of TEPS is believed to stem from its ability to interact with cellular components, influencing metabolic pathways.
Case Studies and Research Findings
- Antimicrobial Study : In a study evaluating various silanes for their antibacterial properties, TEPS was found to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating the potency of TEPS compared to standard antibiotics .
- Antioxidant Activity : Another study assessed the antioxidant capabilities of silanes similar to TEPS using DPPH radical scavenging assays. Although TEPS was not directly tested, related compounds showed significant antioxidant activity, suggesting potential benefits in reducing oxidative stress in biological systems .
Q & A
Basic: What are the standard synthetic protocols for triethyl(phenyl)silane?
Answer:
this compound is typically synthesized via reduction of phenyl-dichlorosilane precursors. A validated method involves:
-
Step 1: Slow addition of trichlorobenzenesilane to a tetrahydrofuran (THF) solution containing lithium tetrahydroaluminate under controlled temperatures (-10 to 0°C) .
-
Step 2: Quenching the reaction with dilute sulfuric acid under ice-bath conditions, followed by organic layer extraction and reduced-pressure distillation.
-
Key Parameters:
Parameter Value/Detail Molar ratio (precursor:reductant) 3:1 (trichlorobenzenesilane:LiAlH₄) Reaction temperature -10°C to 0°C Purity achieved ~98% (by TLC and distillation)
This method minimizes side reactions and ensures high yield .
Basic: What key physical properties influence experimental handling of this compound?
Answer:
Critical physical properties include:
| Property | Value | Relevance to Handling |
|---|---|---|
| Density | 0.861 g/cm³ | Determines solvent compatibility |
| Refractive Index | 1.5125 | Used for purity verification |
| Solubility | Insoluble in water | Dictates reaction medium (organic solvents) |
| Flash Point | 8°C | Requires inert atmosphere storage |
These properties necessitate storage at low temperatures (0–6°C) and handling under nitrogen to prevent hydrolysis .
Basic: What safety protocols are critical when handling this compound?
Answer:
Essential safety measures include:
- PPE Requirements:
- Handling Practices:
Advanced: How can stereoselectivity be controlled in this compound-mediated hydrosilylation?
Answer:
Catalyst design and reaction conditions dictate stereoselectivity. For example:
-
Pt-based catalysts favor β-E-isomer formation in phenylacetylene hydrosilylation .
-
Key Variables:
Variable Impact on Selectivity Catalyst loading 0.3 mol% Pt achieves 74% β-E selectivity Temperature 80°C optimizes conversion in 2 hours Solvent Toluene-d₈ reduces side reactions
Mechanistic studies suggest that steric effects at the catalytic site govern isomer distribution .
Advanced: How do substituents (e.g., phenyl vs. alkyl) affect silane reactivity in catalytic cycles?
Answer:
Substituents modulate reactivity via inductive effects:
-
Phenyl groups enhance stability of Pd–Si intermediates in oxidative addition due to electron-withdrawing effects .
-
Comparative Reactivity:
Silane Substituent Reaction Rate (k, s⁻¹) Notes Phenyl 0.45 Higher thermal stability Alkyl (e.g., Et) 0.78 Faster kinetics but lower selectivity
Systematic substituent studies are recommended to resolve contradictions in reported catalytic efficiencies .
Advanced: What analytical methods validate this compound purity and decomposition pathways?
Answer:
- GC-MS: Detects trace decomposition products (e.g., phenylethynyl silanes) with RT ~37.31 minutes .
- TLC: Monitors reaction progress using hexane:ethyl acetate (9:1) as eluent .
- NMR: ¹H NMR (δ 0.5–1.0 ppm for Si–Et groups) confirms structural integrity .
Advanced: How can contradictions in reported reactivity data be resolved?
Answer:
Contradictions often arise from unaccounted variables. Methodological solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
